Eicosanol

Vue d'ensemble

Description

L'alcool arachidyle, également connu sous le nom d'icosan-1-ol, est un alcool gras à chaîne linéaire contenant 20 atomes de carbone. C'est une substance cireuse couramment utilisée comme émollient dans les cosmétiques. Ce composé est généralement obtenu par hydrogénation de l'acide arachidique ou de l'acide arachidonique, tous deux présents dans l'huile d'arachide . Son nom est dérivé du nom latin de la plante d'arachide, "arachis" .

Applications De Recherche Scientifique

Arachidyl alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

Industry: Utilized as an emollient in cosmetics, a lubricant in industrial applications, and a stabilizer in the production of polymers

Mécanisme D'action

Target of Action

This compound, also known as 1-icosanol or arachidyl alcohol, is a straight-chain fatty alcohol with 20 carbon atoms . It is a component of the eicosanoid family, which are metabolites generated from 20-carbon polyunsaturated fatty acids (PUFAs) . The primary targets of this compound are the oxygenases, including cyclooxygenases, lipoxygenases, and cytochrome P450 . These enzymes play a crucial role in the regulation of inflammation in the blood and the vessel .

Mode of Action

This compound interacts with its targets, the oxygenases, to regulate the formation of derived lipid mediators termed eicosanoids . The oxygenation of 20-carbon PUFAs via these oxygenases generates a class of classical eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play a critical role in initiating or modulating the inflammatory process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the enzymatic oxygenation of 20-carbon PUFAs . These eicosanoids function to regulate a physiological response, including tissue homeostasis, pain, host defense, and inflammation .

Result of Action

The result of this compound’s action is the regulation of inflammation in the blood and the vessel . While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .

Action Environment

The action environment of this compound is primarily within the cells where it interacts with oxygenases to regulate the formation of eicosanoids

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'alcool arachidyle est principalement synthétisé par hydrogénation de l'acide arachidique ou de l'acide arachidonique. Le processus d'hydrogénation implique l'ajout d'hydrogène (H₂) à l'acide en présence d'un catalyseur, généralement du palladium ou du nickel, sous des conditions de haute pression et de température .

Méthodes de production industrielle : En milieu industriel, l'alcool arachidyle est produit par hydrogénation catalytique d'acides gras dérivés de sources naturelles telles que l'huile d'arachide. Le processus implique les étapes suivantes :

Extraction : Les acides gras sont extraits de l'huile d'arachide.

Hydrogénation : Les acides gras extraits subissent une hydrogénation en présence d'un catalyseur.

Purification : L'alcool résultant est purifié par distillation et cristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'alcool arachidyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'alcool arachidyle peut être oxydé pour former de l'acide arachidique.

Réduction : Il peut être réduit pour former des hydrocarbures.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, amines, thiols) sont couramment utilisés.

Principaux produits :

Oxydation : Acide arachidique.

Réduction : Hydrocarbures.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'alcool arachidyle a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour son rôle dans le métabolisme lipidique et en tant que composant des membranes cellulaires.

Médecine : Enquêté pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme excipient dans les formulations pharmaceutiques.

Industrie : Utilisé comme émollient dans les cosmétiques, lubrifiant dans les applications industrielles et stabilisateur dans la production de polymères

5. Mécanisme d'action

Le mécanisme d'action de l'alcool arachidyle implique son interaction avec les bicouches lipidiques des membranes cellulaires. Il s'intègre dans la bicouche lipidique, améliorant la fluidité et la stabilité de la membrane. Cette interaction peut affecter divers processus cellulaires, notamment la transduction du signal et la fonction des protéines membranaires .

Composés similaires :

Alcool béhénylique (docosanol) : Un alcool gras à 22 atomes de carbone, utilisé dans les cosmétiques et les produits pharmaceutiques.

Alcool cétylique (hexadécanol) : Un alcool gras à 16 atomes de carbone, couramment utilisé comme émulsifiant et agent épaississant.

Alcool stéarylique (octadecanol) : Un alcool gras à 18 atomes de carbone, utilisé dans les produits de soins personnels et comme lubrifiant.

Comparaison : L'alcool arachidyle est unique en raison de sa longueur de chaîne carbonée spécifique (20 carbones), qui lui confère des propriétés physiques et chimiques distinctes. Comparé à l'alcool béhénylique, l'alcool arachidyle a un point de fusion plus bas et des caractéristiques de solubilité différentes. Sa longueur de chaîne intermédiaire le rend polyvalent pour diverses applications, en équilibrant les propriétés des alcools gras à chaîne courte et longue .

Comparaison Avec Des Composés Similaires

Behenyl alcohol (docosanol): A fatty alcohol with 22 carbon atoms, used in cosmetics and pharmaceuticals.

Cetyl alcohol (hexadecanol): A fatty alcohol with 16 carbon atoms, commonly used as an emulsifier and thickening agent.

Stearyl alcohol (octadecanol): A fatty alcohol with 18 carbon atoms, used in personal care products and as a lubricant.

Comparison: Arachidyl alcohol is unique due to its specific carbon chain length (20 carbons), which imparts distinct physical and chemical properties. Compared to behenyl alcohol, arachidyl alcohol has a lower melting point and different solubility characteristics. Its intermediate chain length makes it versatile for various applications, balancing the properties of shorter and longer-chain fatty alcohols .

Activité Biologique

Eicosanol, a long-chain fatty alcohol with the chemical formula C20H42O, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its effects on cell viability, apoptosis, antimicrobial properties, and potential therapeutic applications.

This compound is categorized as a fatty alcohol, which typically exhibits a range of biological activities due to its hydrophobic nature and ability to interact with lipid membranes. It is primarily derived from natural sources such as plant oils and is also synthesized for research and industrial purposes.

1. Cell Cycle Regulation and Apoptosis

Recent studies have highlighted this compound's role in alleviating cell cycle arrest and apoptosis induced by toxic compounds. For instance, a study demonstrated that 10-eicosanol mitigates patulin-induced cell cycle arrest and apoptosis in porcine intestinal epithelial cells (IPEC-J2) by activating the AKT signaling pathway. This activation leads to the restoration of the cell cycle and reduction of apoptosis markers such as BCL6 and CASP9 .

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Treatment | Cell Viability (%) | Apoptosis Markers (BCL6, CASP9) |

|---|---|---|

| Control | 100 | Baseline |

| Patulin | 45 | Increased |

| Patulin + this compound | 80 | Decreased |

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness has been evaluated against bacterial strains such as Staphylococcus epidermidis, where it demonstrated inhibition of biofilm formation. The mechanism appears to involve disruption of bacterial communication systems, particularly through interference with autoinducer signals .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 0.9–1.2% |

| Escherichia coli | Not determined |

3. Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. Research indicates that it may downregulate pro-inflammatory cytokines, thereby contributing to reduced inflammation in various tissues .

Case Study 1: this compound in Toxicity Mitigation

In a controlled study involving IPEC-J2 cells exposed to patulin, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The study emphasized this compound's potential as a protective agent against toxic insults in intestinal cells, suggesting its utility in food safety and gastrointestinal health .

Case Study 2: this compound as an Antimicrobial Agent

A separate investigation into the antimicrobial properties of this compound revealed its effectiveness against biofilm-forming bacteria. The study utilized both static and dynamic biofilm assays to assess the compound's efficacy, confirming that this compound significantly inhibited biofilm development at low concentrations .

Propriétés

IUPAC Name |

icosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

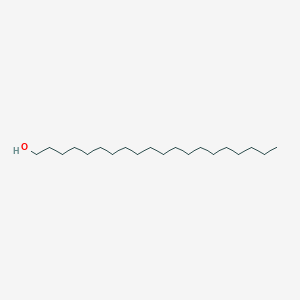

CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027272 | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °C | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8405 at 20 °C/4 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | 1-Eicosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |

CAS No. |

629-96-9, 28679-05-2 | |

| Record name | 1-Eicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.1 °C | |

| Record name | 1-EICOSANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Arachidyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of eicosanol?

A1: this compound has the molecular formula C20H42O and a molecular weight of 298.56 g/mol.

Q2: Does this compound exhibit polymorphism?

A: Yes, this compound exhibits polymorphism. At room temperature, it exists in two monoclinic forms: β and γ. The γ form is stable for even-numbered carbon chain alkanols, while the β form is stable for odd-numbered alkanols. Upon heating, both forms transform into a monoclinic rotator form (R'IV) just below the melting point. []

Q3: Is this compound found in biological systems?

A: Yes, this compound is found in the wax of the human tubercle bacillus, specifically in strain H-37. [] This finding raises the possibility of using this compound as a biomarker for differentiating between bacterial strains.

Q4: Can this compound be used to distinguish between different Mycobacterium species?

A: Yes, the presence and absence of specific fatty acids and alcohols, including this compound, can help differentiate Mycobacterium species. For instance, 2-eicosanol is a characteristic component of the M. avium complex, distinguishing it from other mycobacteria. [, , , ]

Q5: What is the potential application of this compound in cancer therapy?

A: Research suggests that a chloroform extract of Kielmeyera coriacea, containing this compound as a major constituent, exhibits cytotoxic activity against murine melanoma cells and various human tumor cell lines. This extract demonstrated promising antitumor activity both in vitro and in vivo, highlighting the potential of this compound and other constituents in cancer therapy. [, ]

Q6: Can this compound be used in phase change materials?

A: Yes, this compound has shown promise in developing form-stable phase change materials (PCMs). When incorporated into Polyvinyl Butyral-Poly(acrylic acid) (PVB-PAA) nanofibrous mats, this compound contributes to desirable thermal properties, making these materials suitable for thermal energy storage applications. []

Q7: What is the role of this compound in analytical chemistry?

A: this compound is often used as an internal standard in gas chromatography for quantifying other long-chain alcohols, particularly in analyzing mixtures like policosanol. [] It is also used as a derivatizing agent to improve the detection of alcohols in high-performance liquid chromatography. []

Q8: How can this compound be used to study molecular interactions at interfaces?

A: this compound serves as a model compound in Langmuir trough studies to investigate molecular interactions at the air-water interface. It helps understand phenomena like monolayer formation, phase behavior, and the impact of additives on interfacial properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.